REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]2[C:10]([C:11]#[N:12])=[CH:9][N:8]([CH2:13][O:14][CH2:15][CH2:16][OH:17])[C:4]=2[N:5]=[CH:6][N:7]=1.[CH3:18][O-:19].[Na+]>CO>[NH2:1][C:2]1[C:3]2[C:10]([C:11](=[NH:12])[O:19][CH3:18])=[CH:9][N:8]([CH2:13][O:14][CH2:15][CH2:16][OH:17])[C:4]=2[N:5]=[CH:6][N:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
NC=1C2=C(N=CN1)N(C=C2C#N)COCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
solution
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solution was then quickly filtered
|
Type
|
CUSTOM
|
Details
|
to remove the ion-exchange resin
|
Type
|
CUSTOM
|
Details
|
The residue was purified by a column (2×60 cm; prepacked in CH2Cl2) of silica gel (15 g; 60-200 mesh)
|
Type
|
WASH
|
Details
|
Elution of the column with CH2Cl2 :CH3OH (96:4, V:V)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C2=C(N=CN1)N(C=C2C(OC)=N)COCCO
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |